

# Application Notes and Protocols: Nestorone in Hormonal Contraception Research

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **Nestoron**e®, also known as segesterone acetate (ST-1435), is a potent, fourthgeneration synthetic progestin belonging to the 19-norprogesterone class of steroids.[1][2][3][4] It is distinguished by its high selectivity and affinity for the progesterone receptor (PR), coupled with a lack of androgenic, estrogenic, or glucocorticoid activity in vivo.[5][6][7][8] A key characteristic of **Nestoron**e is its oral inactivity, which necessitates parenteral administration via delivery systems like transdermal gels, vaginal rings, and subcutaneous implants.[1][7][8] This profile makes **Nestoron**e a highly promising candidate for various applications in hormonal contraception for both women and men, as well as in hormone replacement therapy. [5][7]

## **Mechanism of Action in Hormonal Contraception**

**Nestoron**e exerts its contraceptive effects by manipulating the hypothalamic-pituitary-gonadal (HPG) axis. The specific mechanism differs depending on the biological sex.

- In Female Contraception: The primary mechanism is the suppression of ovulation. By acting
  on the hypothalamus and pituitary gland, Nestorone inhibits the pre-ovulatory surge of
  Luteinizing Hormone (LH) and suppresses the secretion of Follicle-Stimulating Hormone
  (FSH).[3][9] This prevents follicular maturation and the subsequent release of an egg.[5][10]
- In Male Contraception: When used in combination with testosterone (NES/T), **Nestoron**e potently suppresses the secretion of both LH and FSH.[6][9][11] This hormonal suppression



Check Availability & Pricing

leads to a significant reduction in intratesticular testosterone and disrupts spermatogenesis, the process of sperm production.[6][11][12] The exogenous testosterone included in the formulation serves to maintain normal blood testosterone levels, thereby preserving libido, muscle mass, and other androgen-dependent functions that would otherwise be diminished by the suppression of endogenous testosterone production.[9][11]



# Male Contraception (NES/T) Nestorone (NES) (-) Suppresses (+) Maintains Hypothalamus / Pituitary Libido & Androgenic Functions (-) LH & FSH (-) Inhibition



Click to download full resolution via product page

**Caption: Nestoron**e's mechanism on the HPG axis in males and females.



## **Data Presentation: Quantitative Summaries**

The following tables summarize key quantitative data from preclinical and clinical research on **Nestoron**e.

Table 1: Receptor Binding & In Vivo Activity Profile of **Nestoron**e



| Parameter                                         | Nestorone Profile   | <b>Comparative Notes</b>                                                                                              | Citations  |
|---------------------------------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------|------------|
| Progesterone<br>Receptor (PR)<br>Binding          | High Affinity       | Higher affinity than progesterone and levonorgestrel.                                                                 | [1][7][8]  |
| Androgen Receptor<br>(AR) Binding                 | Negligible          | Binding affinity is 500-<br>to 600-fold less than<br>testosterone.<br>Levonorgestrel shows<br>significant AR binding. | [7][8][13] |
| Estrogen Receptor (ER) Binding                    | No Binding          |                                                                                                                       | [7][8]     |
| Glucocorticoid<br>Receptor (GR)<br>Binding        | Significant Binding | Despite binding,<br>shows no<br>glucocorticoid activity<br>in vivo.                                                   | [7][13]    |
| Sex Hormone Binding<br>Globulin (SHBG)<br>Binding | No Binding          | Levonorgestrel and 3-<br>keto-desogestrel show<br>significant binding to<br>SHBG.                                     | [7]        |
| In Vivo Progestational<br>Potency                 | Very High           | Over 100-fold more potent than progesterone when administered subcutaneously.                                         | [1][7][8]  |
| In Vivo Androgenic<br>Activity                    | None                | Does not stimulate growth of ventral prostate or levator ani muscle in castrated rats.                                | [7][8]     |

| In Vivo Estrogenic Activity | None | Shows no uterotropic activity in ovariectomized rats. |[7] |

Table 2: Efficacy Data of Nestorone-Based Female Contraceptives



| Formulation                 | Daily Dose                                          | Primary<br>Efficacy<br>Endpoint    | Result                                                                    | Citations |
|-----------------------------|-----------------------------------------------------|------------------------------------|---------------------------------------------------------------------------|-----------|
| Vaginal Ring<br>(Annovera™) | 150 μg<br>Nestorone + 13<br>μg Ethinyl<br>Estradiol | Pregnancy<br>Rate (Pearl<br>Index) | 2.98 (approx. 3 unintended pregnancies per 100 women per year).           | [14]      |
| Vaginal Ring<br>(Research)  | 75 - 100 μg<br>Nestorone                            | Ovulation<br>Suppression           | Effective ovulation suppression with inhibition of follicular maturation. | [5][10]   |

| Transdermal Gel (Research) | 1.2 mg **Nestoron**e | Antigonadotropic/Antiovulatory Activity | High degree of activity demonstrated in 80% of women. |[10] |

Table 3: Efficacy of Nestorone/Testosterone (NES/T) Transdermal Gel for Male Contraception

| Treatment<br>Group (Daily<br>Dose) | Primary<br>Endpoint  | Suppression<br>Rate (Sperm ≤<br>1 million/mL) | Median Time<br>to<br>Suppression | Citations   |
|------------------------------------|----------------------|-----------------------------------------------|----------------------------------|-------------|
| 10g T Gel +<br>8mg NES Gel         | Sperm<br>Suppression | 89%                                           | Not specified in these studies.  | [6][15][16] |
| 10g T Gel +<br>12mg NES Gel        | Sperm<br>Suppression | 88%                                           | Not specified in these studies.  | [6][15][16] |
| 10g T Gel +<br>Placebo NES<br>Gel  | Sperm<br>Suppression | 23%                                           | Not specified in these studies.  | [6][15][16] |



| 8mg NES + 74mg T Combined Gel | Sperm Suppression | 86% achieved suppression. | < 8 weeks. |[17][18] |

## **Experimental Protocols**

Detailed methodologies are crucial for the evaluation of novel contraceptive agents like **Nestoron**e.



Click to download full resolution via product page

Caption: General workflow for the preclinical evaluation of **Nestoron**e.

## **Protocol 1: In Vitro Receptor Transactivation Assay**

Objective: To quantify the agonist activity of **Nestoron**e and its metabolites at the human progesterone (PR) and androgen receptors (AR).

Principle: This assay uses mammalian cells (e.g., HEK-293T) co-transfected with a plasmid expressing the full-length steroid receptor and a reporter plasmid containing hormone response elements linked to a luciferase gene. Receptor activation by a ligand (like **Nestoron**e) drives the expression of luciferase, which can be quantified by measuring light emission.

#### Materials:

- HEK-293T cells
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), charcoal-stripped for steroid-free conditions.
- Expression plasmids: pCMV-hPR-B, pCMV-hAR.





- Reporter plasmid: MMTV-LUC (Mouse Mammary Tumor Virus promoter with Luciferase).
- Transfection reagent (e.g., Lipofectamine).
- Test compounds: Nestorone, Progesterone (PR agonist control), Dihydrotestosterone (AR agonist control).
- Luciferase Assay System (e.g., Promega).
- · Luminometer.

### Methodology:

- Cell Culture: Plate HEK-293T cells in 24-well plates and grow to 70-80% confluency.
- Transfection: For each well, prepare a transfection mix containing the receptor plasmid (hPR or hAR) and the MMTV-LUC reporter plasmid. Add the transfection reagent according to the manufacturer's protocol and apply to the cells.
- Incubation: Incubate cells for 24 hours to allow for plasmid expression.
- Treatment: Replace the medium with steroid-free medium containing the test compounds (Nestorone) or controls at various concentrations. Include a vehicle-only control (e.g., 0.1% ethanol).
- Incubation: Incubate the treated cells for 16-24 hours.[19]
- Cell Lysis: Wash cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
- Luminometry: Transfer the cell lysate to a luminometer plate, add the luciferase substrate, and measure the relative light units (RLUs).
- Data Analysis: Normalize RLU values to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for transfection efficiency. Plot the dose-response curve and calculate EC50 values.



# Protocol 2: Clinical Trial Workflow for Male Hormonal Contraception (NES/T Gel)

Objective: To evaluate the contraceptive efficacy, safety, and reversibility of a daily **Nestoron**e/Testosterone (NES/T) transdermal gel in healthy men.

Principle: This protocol outlines a multi-phase clinical trial to establish the gel's ability to suppress sperm production to a level consistent with effective contraception, monitor for adverse events, and confirm the return of fertility after treatment cessation.

Study Design: A prospective, open-label, single-arm, multicenter study.[20][21]

#### Phases:

- Screening Phase (4-8 weeks):
  - Assess eligibility of couples.
  - Male participants undergo a full medical history, physical examination, and baseline laboratory tests (blood counts, chemistry, hormone levels).[20]
  - At least two baseline semen analyses are performed to confirm normal spermatogenesis.
     [21]
- Suppression Phase (up to 20-24 weeks):
  - Male participants begin daily application of the NES/T gel on the shoulders and upper arms.[11][20]
  - Semen analysis is performed at regular intervals (e.g., every 4 weeks) to monitor the decline in sperm concentration.[18][20]
  - The primary endpoint for this phase is the reduction of sperm concentration to ≤ 1 million/mL.[6][20]
  - Couples must use an alternative, reliable method of contraception during this phase.
- Efficacy Phase (52 weeks):





- Once sperm concentration is confirmed to be ≤ 1 million/mL, the couple enters the efficacy phase.
- The NES/T gel becomes the sole method of contraception.
- The primary outcome is the pregnancy rate.[21]
- Ongoing monitoring for safety, side effects, and treatment adherence. Semen analysis continues periodically to ensure continued suppression.
- · Recovery Phase (minimum 24 weeks):
  - After completing the efficacy phase or discontinuing treatment, participants are monitored for the return of spermatogenesis to baseline levels.
  - Semen analysis is performed regularly until sperm concentration returns to the normal range.





Click to download full resolution via product page

Caption: Workflow for a Phase IIb male contraceptive clinical trial using NES/T gel.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References





- 1. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Approaches to Nestorone Subdermal Implant Therapy in Women's Health PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nestorone: clinical applications for contraception and HRT PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nestorone: a progestin with a unique pharmacological profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdsearchlight.com [mdsearchlight.com]
- 10. researchgate.net [researchgate.net]
- 11. popcouncil.org [popcouncil.org]
- 12. What is NES/T and how does it work as a male contraceptive? | Ubie Doctor's Note [ubiehealth.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. endocrine.org [endocrine.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. New Male Contraceptive Gel Works Faster Than Expected | Conexiant [conexiant.com]
- 18. OR24-01 Time to Sperm Suppression With Daily Transdermal Use of Nestorone and Testosterone Combination Gel for Male Contraception Is Faster Than Expected - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Design of an international male contraceptive efficacy trial using a self-administered daily transdermal gel containing testosterone and segesterone acetate (Nestorone) - PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Application Notes and Protocols: Nestorone in Hormonal Contraception Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681719#application-of-nestoron-in-hormonal-contraception-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com